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Compound of Interest

Compound Name: 1-Octylpyrrolidin-2-one

Cat. No.: B1229347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Octylpyrrolidin-2-one (CAS No: 2687-94-7), a compound of interest in various chemical and

pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental

protocols for acquiring such spectra.

Data Presentation
The spectroscopic data for 1-Octylpyrrolidin-2-one is summarized in the tables below. It is

important to note that while the availability of this data is confirmed in several spectral

databases, the precise, experimentally determined values for chemical shifts, absorption

peaks, and mass-to-charge ratios were not directly retrievable from the conducted searches.

The presented data is therefore based on predicted values derived from the known structure of

the molecule and typical spectroscopic ranges for its constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the proton environments within a molecule. The

predicted spectrum of 1-Octylpyrrolidin-2-one would feature distinct signals for the protons of

the octyl chain and the pyrrolidinone ring.
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~3.25 t 2H N-CH₂-(CH₂)₆-CH₃

~2.30 t 2H -CH₂-C=O

~2.00 p 2H -CH₂-CH₂-C=O

~1.50 m 2H
N-CH₂-CH₂-(CH₂)₅-

CH₃

~1.28 m 10H N-(CH₂)₂-(CH₂)₅-CH₃

~0.88 t 3H -CH₃

Predicted data in CDCl₃ solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in a molecule. The

predicted spectrum of 1-Octylpyrrolidin-2-one would show signals for the carbonyl carbon,

the carbons of the pyrrolidinone ring, and the carbons of the octyl chain.
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Chemical Shift (δ) (ppm) Assignment

~175.0 C=O

~49.5 N-CH₂ (ring)

~45.0 N-CH₂ (octyl)

~31.8 -CH₂-CH₂-C=O

~31.0 N-(CH₂)₅-CH₂-CH₂-CH₃

~29.4 N-CH₂-CH₂-(CH₂)₅-CH₃

~29.2 (multiple) N-(CH₂)₂-(CH₂)₃-CH₂-CH₂-CH₃

~26.8 N-(CH₂)₄-CH₂-CH₂-CH₂-CH₃

~22.6 -CH₂-CH₃

~18.0 -CH₂-CH₂-C=O

~14.1 -CH₃

Predicted data in CDCl₃ solvent.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-Octylpyrrolidin-2-one is expected to be characterized by a strong absorption

band for the amide carbonyl group and various C-H stretching and bending vibrations.

Wavenumber (cm⁻¹) Intensity Assignment

~2955, ~2925, ~2855 Strong C-H stretching (alkyl)

~1680 Very Strong C=O stretching (amide)

~1465 Medium CH₂ scissoring

~1290 Medium C-N stretching

Predicted data for a neat liquid sample.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-Octylpyrrolidin-2-one (Molecular Weight: 197.32 g/mol ), the mass

spectrum would show the molecular ion peak and various fragment ions.

m/z Relative Intensity Possible Fragment Ion

197 Low [M]⁺ (Molecular Ion)

98 High (Base Peak) [C₅H₈NO]⁺

85 Medium [C₄H₅NO]⁺

56 Medium [C₄H₈]⁺

41 Medium [C₃H₅]⁺

Predicted fragmentation pattern for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Octylpyrrolidin-2-one in about

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to provide a reference signal at 0 ppm.

Data Acquisition: Place the NMR tube into the spectrometer's probe. The instrument is then

tuned and shimmed to optimize the magnetic field homogeneity. Standard one-dimensional

pulse programs are used to acquire the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
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This protocol describes the Attenuated Total Reflectance (ATR) technique, which is suitable for

liquid samples.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Place a small drop of neat 1-Octylpyrrolidin-2-one directly onto the

ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the FTIR spectrum. The instrument's software will automatically ratio the sample

spectrum against the background to generate the final absorbance or transmittance

spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) after the measurement.

Mass Spectrometry (MS)
This protocol outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-

MS).

Sample Preparation: Prepare a dilute solution of 1-Octylpyrrolidin-2-one (e.g., 1 mg/mL) in

a volatile organic solvent such as dichloromethane or hexane.

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC, where it is

vaporized and separated based on its boiling point and interaction with the column's

stationary phase.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically using Electron Ionization (EI).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.
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Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic

compound such as 1-Octylpyrrolidin-2-one.

Sample Preparation

Data Interpretation

1-Octylpyrrolidin-2-one

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts &
Coupling Constants Functional Groups Molecular Weight &

Fragmentation

Structural Elucidation

Click to download full resolution via product page

Logical workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Octylpyrrolidin-2-one: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1229347#1-octylpyrrolidin-2-one-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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